Product packaging for Quinoxaline-6-sulfonamide(Cat. No.:)

Quinoxaline-6-sulfonamide

Cat. No.: B13222723
M. Wt: 209.23 g/mol
InChI Key: MXQPKTHZFJALPJ-UHFFFAOYSA-N
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Description

Quinoxaline-6-sulfonamide (CAS 1178161-22-2) is a nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This compound features a quinoxaline core, a privileged pharmacophore known for its broad spectrum of biological activities, fused to a sulfonamide group, a moiety prevalent in therapeutic agents . The hybridization of these two bioactive structures makes this compound a promising precursor for developing novel therapeutic agents . Research into quinoxaline sulfonamide derivatives has indicated potential across multiple biomedical domains. These hybrids have been investigated for their diuretic, antibacterial, and antifungal properties . Furthermore, studies suggest significant potential in anticancer and anti-tumor research, with some derivatives acting as topoisomerase II inhibitors, and in anti-inflammatory applications . The compound serves as a key synthetic intermediate for constructing more complex molecules aimed at treating a wide variety of diseases, including autoimmune disorders, inflammatory diseases, and conditions mediated by specific enzyme activity like phosphatidylinositol 3-kinase (PI3K) and CCK2 receptors . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers can leverage this building block to explore structure-activity relationships (SAR) and develop new lead compounds in drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O2S B13222723 Quinoxaline-6-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

quinoxaline-6-sulfonamide

InChI

InChI=1S/C8H7N3O2S/c9-14(12,13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,(H2,9,12,13)

InChI Key

MXQPKTHZFJALPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1S(=O)(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for Quinoxaline 6 Sulfonamide and Its Heterocyclic Derivatives

Elucidation of Conventional and Novel Synthetic Routes to the Quinoxaline-6-sulfonamide Core

The construction of the fundamental this compound structure relies on established principles of heterocyclic chemistry, including regioselective electrophilic substitution and cyclocondensation reactions.

A primary and direct method for synthesizing the this compound precursor is the electrophilic sulfonation of an existing quinoxaline (B1680401) ring. mdpi.com This is typically achieved through chlorosulfonation, which introduces a sulfonyl chloride (-SO₂Cl) group, a versatile intermediate that can be readily converted to the desired sulfonamide.

Chlorosulfonic acid (ClSO₃H) is the reagent of choice for this transformation. researchgate.netmdpi.com The reaction involves treating a substituted quinoxaline with chlorosulfonic acid, often at reduced temperatures to control reactivity, followed by gentle heating. mdpi.comnih.gov This electrophilic substitution predominantly occurs at the 6-position of the quinoxaline ring, which is activated by the heterocyclic system. For instance, 2,3-diphenylquinoxaline (B159395) can be treated with chlorosulfonic acid to produce 2,3-diphenylquinoxaline-6-sulfonyl chloride in high yield. mdpi.com Similarly, 2-(4-methoxyphenyl)quinoxaline undergoes chlorosulfonation to yield 2-methoxy-5-(quinoxalin-2-yl)benzenesulfonyl chloride. researchgate.netmdpi.com The resulting quinoxaline sulfonyl chloride is then typically reacted with ammonia (B1221849) or an appropriate amine to furnish the final sulfonamide product. mdpi.comnih.gov

A notable example involves the synthesis of quinoxaline-2,3(1H,4H)-dione-6-sulfonamides. The process begins with the formation of the quinoxaline-2,3-dione core, which is then subjected to chlorosulfonation at 0–5 °C to install the sulfonyl chloride group at the 6-position. mdpi.com This intermediate is subsequently coupled with various amines or amino acids to produce a library of this compound derivatives. mdpi.com

Starting QuinoxalineReagentProductYield (%)Reference
2,3-DiphenylquinoxalineChlorosulfonic Acid2,3-Diphenylquinoxaline-6-sulfonyl chloride76 mdpi.com
2-(4-Methoxyphenyl)quinoxalineChlorosulfonic Acid2-Methoxy-5-(quinoxalin-2-yl)benzenesulfonyl chloride85 mdpi.com
Quinoxaline-2,3(1H,4H)-dioneChlorosulfonic AcidQuinoxaline-2,3(1H,4H)-dione-6-sulfonyl chloride88 mdpi.com
3-Phenylquinoxaline-2-carbonitrile 1,4-dioxideChlorosulfonic Acid6-Chlorosulfonyl-3-phenylquinoxaline-2-carbonitrile 1,4-dioxide34 (after amidation) nih.govkuleuven.be

The most fundamental and widely utilized method for constructing the quinoxaline ring system is the condensation reaction between an aromatic 1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound. mdpi.comnih.govchim.it This versatile reaction allows for the formation of a wide array of substituted quinoxalines. sapub.orgresearchgate.net To synthesize this compound using this approach, the sulfonamide group must be present on the diamine precursor, i.e., 4-sulfamoyl-o-phenylenediamine.

The reaction is typically catalyzed by acids and can be performed under various conditions, including microwave irradiation and in green solvents like water, reflecting a move towards more sustainable synthetic protocols. nih.govsapub.org For example, the condensation of an appropriately substituted o-phenylenediamine (B120857) with oxalic acid dihydrate using microwave irradiation is an efficient method to produce quinoxaline-2,3-diones. mdpi.com

Another advanced strategy is the Beirut reaction. This involves the condensation between a sulfamide-substituted benzofuroxan (B160326) (such as sulfamidobenzofuroxan) and a 1,3-dicarbonyl compound. kuleuven.be This reaction proceeds to form quinoxaline 1,4-dioxides, but typically results in a mixture of regioisomers, with the 6-sulfonamide derivative often being the major product over the 7-sulfonamide isomer. kuleuven.be

1,2-Diamine Precursor1,2-Dicarbonyl CompoundCatalyst/ConditionsProduct TypeReference
o-PhenylenediamineGlyoxalAcidicQuinoxaline sapub.org
o-PhenylenediamineOxalic Acid DihydrateMicrowaveQuinoxaline-2,3-dione mdpi.com
Substituted o-phenylenediaminesVarious α-diketonesVarious catalysts (e.g., Iodine, NiBr₂)Substituted Quinoxalines sapub.orgorganic-chemistry.org
Sulfamidobenzofuroxan1,3-Dicarbonyl compoundsN/A (Beirut Reaction)Quinoxaline-6(7)-sulfonamide 1,4-dioxide kuleuven.be

Comprehensive Derivatization Strategies at the Sulfonamide Moiety

Once the quinoxaline-6-sulfonyl chloride core is synthesized, the sulfonamide moiety offers a reactive handle for extensive derivatization to create diverse chemical libraries.

The most common derivatization involves the reaction of quinoxaline-6-sulfonyl chloride with a wide range of primary and secondary amines to form N-substituted sulfonamides. mdpi.com This nucleophilic substitution reaction is typically carried out in a basic medium or an appropriate solvent like dimethylformamide (DMF). mdpi.com

A broad scope of amines can be used, including aliphatic amines, aromatic amines, and heterocyclic amines like morpholine. mdpi.compjsir.orgpjsir.org For example, quinoxaline-6-sulfonyl chloride can be reacted with dibenzylamine (B1670424) in anhydrous DMF to yield the corresponding N,N-dibenzylsulfonamide derivative. mdpi.com Similarly, reactions with various substituted aromatic amines proceed efficiently, often under neat and solvent-free conditions, to afford N-aryl quinoxaline-6-sulfonamides. mdpi.com The reaction rate and yield can be influenced by the electronic nature of the amine; amines with electron-donating groups tend to react faster and give higher yields. mdpi.com While traditional methods are robust, modern synthetic chemistry also offers metal-catalyzed cross-coupling reactions as a powerful tool for the N-arylation of sulfonamides, providing access to complex structures. researchgate.net

The nitrogen atom of the primary sulfonamide group (-SO₂NH₂) can undergo acylation. This is often performed as a strategy to protect the sulfonamide during subsequent chemical transformations on other parts of the molecule, such as electrophilic nitration. nih.gov For instance, a sulfonamide can be treated with acetic anhydride (B1165640) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to yield the N-acetylated derivative. rsc.org

Another protective functionalization involves the reaction of the sulfonamide with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.gov This reaction converts the sulfonamide into a sulfamidine, which serves as an effective protecting group that can be removed under acidic conditions after other synthetic steps are completed. nih.gov

A key transformation of the quinoxaline-6-sulfonyl chloride intermediate is its reaction with hydrazine (B178648) hydrate. pjsir.org This reaction produces quinoxaline-6-sulfonohydrazide, a valuable building block for further elaboration.

The resulting sulfonohydrazide contains a reactive hydrazino group (-NHNH₂) that can readily participate in condensation reactions. For example, reacting quinoxaline-6-sulfonohydrazide with various substituted benzaldehydes and ketones leads to the formation of quinoxaline-6-sulfonohydrazone derivatives. These hydrazone linkers significantly expand the structural diversity achievable from the initial this compound scaffold. Further reactions, such as cyclization with thiourea (B124793) or treatment with carbon disulfide, can lead to the formation of more complex heterocyclic systems appended to the sulfonamide core. pjsir.org

Strategic Modifications on the Quinoxaline Ring System

The chemical reactivity of the quinoxaline ring allows for extensive modification, particularly at the C-2 and C-3 positions of the pyrazine (B50134) moiety. These positions are pivotal for introducing structural diversity and modulating the pharmacological profile of this compound derivatives.

The pyrazine ring in the quinoxaline system is inherently electron-deficient, which makes the C-2 and C-3 positions highly susceptible to nucleophilic attack. This characteristic is a cornerstone for the functionalization of the this compound core. Aromatic nucleophilic substitution (SNAr) reactions provide a powerful tool for introducing a variety of substituents.

Research has shown that 2-monosubstituted quinoxalines readily undergo further nucleophilic substitution at the 3-position. The nature of the existing substituent at the C-2 position significantly influences the ease of the subsequent reaction. For instance, 2-monosubstituted quinoxalines bearing phenyl or butyl groups react smoothly with a range of alkyl, aryl, and heteroaryl nucleophiles to yield 2,3-disubstituted products. nih.gov However, when the C-2 position is occupied by an amine or an alkynyl group, subsequent nucleophilic substitution at the C-3 position is typically only successful with strong alkyl nucleophiles like n-butyllithium (n-BuLi). nih.gov This is attributed to a combination of steric hindrance and the electronic properties of the substituents. nih.gov

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is another advanced method for functionalizing the quinoxaline ring. This reaction allows for the introduction of cyanoalkyl, sulfonylalkyl, and benzyl (B1604629) groups onto the electron-deficient ring system, particularly with quinoxaline N-oxides. researchgate.netrsc.org For standard quinoxaline, only less stabilized carbanions, such as those derived from nitriles, tend to yield VNS products. rsc.org In cases like 2-chloroquinoxaline, SNAr of the chlorine atom occurs preferentially over VNS. researchgate.netrsc.org

The following table summarizes the outcomes of nucleophilic substitution on different 2-substituted quinoxalines, providing a predictive framework for modifying a this compound scaffold.

2-Substituent Nucleophile Type Reactivity at C-3 Reference
PhenylAlkyl, Aryl, Heteroaryl, AlkynylReadily reacts nih.gov
ButylAlkyl, Aryl, Heteroaryl, AlkynylReadily reacts nih.gov
AmineStrong Alkyl (e.g., n-BuLi)Reacts nih.gov
PhenylethynylStrong Alkyl (e.g., n-BuLi)Reacts nih.gov
PhenylethynylOther C-nucleophilesUnsuccessful nih.gov

This table illustrates the influence of the C-2 substituent on subsequent nucleophilic substitution at the C-3 position of the quinoxaline ring.

Fusing additional heterocyclic rings to the this compound framework is a key strategy for creating novel polycyclic systems with unique biological properties. This molecular hybridization can enhance therapeutic efficacy and introduce new mechanisms of action.

Triazole Fusion: The synthesis of triazolo[4,3-a]quinoxalines is a well-established method for expanding the core structure. A common approach involves the reaction of a 2-hydrazinoquinoxaline (B1584267) intermediate with various reagents to construct the triazole ring. A notable example is the cyclization of a quinoxaline-6-morpholyl sulphonamide derivative, which, after reaction with carbon disulphide and then hydrazine hydrate, can be cyclized with benzoyl chloride to yield the corresponding triazolo-derivative. pjsir.org

Thiazole (B1198619) Fusion: The fusion of a thiazole ring to the quinoxaline core can be achieved through various cyclization strategies. One effective method involves the treatment of 2,3-dichloroquinoxaline-6-morpholyl sulphonamide with thiourea. This reaction proceeds via cyclization to furnish dithiien derivatives and 2-imino-2,3-dihydrothiazolo[5,4-b]quinoxaline-6-morpholyl sulphonamide.

Thiadiazine Fusion: The incorporation of a thiadiazine ring leads to another class of fused this compound derivatives. These can be synthesized from precursors like 6-morpholinosulfonyl-2,3-dichloroquinoxaline, which serves as a building block for creating fused systems with potential antimicrobial properties.

The table below outlines precursor compounds and the resulting fused heterocyclic systems.

Precursor Scaffold Reagent(s) Fused Heterocycle Reference
Quinoxaline-6-morpholyl sulphonamide derivative1. CS₂, 2. Hydrazine Hydrate, 3. Benzoyl ChlorideTriazole pjsir.org
2,3-dichloroquinoxaline-6-morpholyl sulphonamideThioureaThiazole
6-morpholinosulfonyl-2,3-dichloroquinoxalineThiosemicarbazide or similar reagentsThiadiazine

This table showcases synthetic pathways to fuse common heterocyclic rings onto the this compound core.

Integration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly vital in pharmaceutical manufacturing to reduce environmental impact, improve safety, and lower costs. The synthesis of this compound and its derivatives has benefited significantly from the adoption of these principles.

Significant progress has been made in developing synthetic protocols that eliminate the need for hazardous solvents and catalysts. Researchers have reported facile and efficient green methods for the synthesis of quinoxaline sulfonamide derivatives under solvent-free and catalyst-free conditions. mdpi.comresearchgate.net One such strategy involves the reaction of quinoxaline sulfonyl chloride with various substituted aromatic amines under neat (solvent-free) conditions, affording the final products in good to excellent yields. mdpi.comrsc.org These reactions are often rapid, with amines bearing electron-donating groups reacting within minutes. mdpi.com Another approach involves the catalyst-free cycloaddition of o-phenylenediamine with 2-bromoacetophenones in ethanol, a greener solvent, to produce the quinoxaline core, which can then be converted to the sulfonamide. researchgate.netnih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, cleaner products, and drastically reduced reaction times. e-journals.in This technology is particularly effective for the synthesis of quinoxaline derivatives under solvent-free conditions. e-journals.inudayton.eduudayton.edu The condensation of diamines and dicarbonyls can be completed in minutes with excellent yields (80-90%) using microwave irradiation, offering a rapid, safe, and environmentally benign alternative to conventional heating methods. e-journals.injocpr.com This technique has been successfully applied to the synthesis of various sulfonamides, demonstrating its broad applicability and potential for creating libraries of this compound derivatives efficiently. organic-chemistry.org

For large-scale and industrial production, continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. The multi-step flow synthesis of quinoxaline derivatives has been successfully developed, allowing for the safe handling of potentially hazardous intermediates like diazoketones and carcinogenic phenylenediamines without isolation. uc.ptafricacommons.net

A novel and highly efficient approach is the use of a spiral gas–solid two-phase flow (S-GSF) method. mdpi.comdoaj.org This mechanochemical technique enables the continuous synthesis of quinoxaline compounds without any catalyst or organic solvent. mdpi.com Reactions are completed in minutes with yields often exceeding 90%, establishing a new pathway for the green and efficient large-scale synthesis of quinoxaline scaffolds that can be adapted for this compound production. mdpi.comdoaj.org

The following table compares green synthesis methodologies for quinoxaline derivatives.

Methodology Key Advantages Typical Reaction Time Yields References
Catalyst-Free/Solvent-FreeEnvironmentally friendly, simple work-up, cost-effectiveMinutes to hoursGood to Excellent mdpi.comresearchgate.netrsc.org
Microwave-AssistedRapid heating, reduced reaction time, high yields1-5 minutes80-90%+ e-journals.injocpr.com
Continuous Flow (S-GSF)Scalable, safe, continuous, solvent/catalyst-free1-3 minutes>90% mdpi.comdoaj.org

This interactive table compares various green chemistry approaches for the synthesis of the quinoxaline scaffold.

Advanced Spectroscopic and Crystallographic Characterization of Quinoxaline 6 Sulfonamide Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of quinoxaline-6-sulfonamide analogues. Through one- and two-dimensional experiments, the precise chemical environment of each proton and carbon atom can be mapped, providing conclusive evidence for the synthesized structures.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of protons within a molecule. For this compound derivatives, ¹H NMR spectra are characterized by distinct signals corresponding to the aromatic protons of the quinoxaline (B1680401) ring, the protons of the sulfonamide group, and any substituents.

The aromatic protons of the quinoxaline core typically appear as multiplets in the downfield region of the spectrum, generally between δ 6.50 and 8.80 ppm. rsc.orgacademicjournals.orgamazonaws.com The exact chemical shifts and coupling patterns are sensitive to the substitution pattern on the ring. The proton of the sulfonamide group (–SO₂NH–) is often observed as a broad singlet, which is exchangeable with D₂O, at a downfield chemical shift, typically ranging from δ 5.99 to 12.51 ppm. rsc.orgacademicjournals.orgamazonaws.comnih.gov Protons of substituents, such as methyl or methoxy (B1213986) groups, appear in their characteristic regions. For instance, methyl protons attached to the quinoxaline nitrogen atoms are observed as a singlet around δ 3.40–3.50 ppm, while methoxy protons appear near δ 3.75 ppm. academicjournals.orgnih.gov

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in this compound Analogues

Proton EnvironmentRepresentative Chemical Shift (ppm)Compound Type/Reference
Aromatic Protons (Ar-H)6.40 - 9.50General Quinoxaline Hydrazones amazonaws.com
Quinoxaline Ring Protons7.24 - 7.91Substituted Quinoxaline-dione Sulfonamides academicjournals.org
Sulfonamide Proton (-SO₂NH-)8.78 - 10.15General Sulfonamides rsc.org
Dioxo-quinoxaline NH Protons12.12 - 12.212,3-Dioxo-1,2,3,4-tetrahydroquinoxaline derivatives amazonaws.com
N-Methyl Protons (-NCH₃)3.43 - 3.501,4-Dimethyl-2,3-dioxo-quinoxaline derivatives nih.gov
Methoxy Protons (-OCH₃)3.75 - 3.78Methoxy-substituted derivatives academicjournals.orgamazonaws.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the carbon skeleton of a molecule. In this compound analogues, the aromatic carbons of the quinoxaline ring system typically resonate in the range of δ 110 to 160 ppm. rsc.orgamazonaws.com The carbonyl carbons in 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives are found further downfield, often appearing between δ 154 and 170 ppm. amazonaws.comnih.govtemple.edu The chemical shifts of carbons in substituent groups, such as methyl (CH₃) or methoxy (OCH₃), appear at characteristic upfield positions. For example, the carbon atoms of N-methyl groups are observed around δ 30 ppm, while methoxy group carbons are found near δ 55 ppm. rsc.orgnih.govacademicjournals.org

Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in this compound Analogues

Carbon EnvironmentRepresentative Chemical Shift (ppm)Compound Type/Reference
Aromatic Carbons (Ar-C)111.83 - 160.11General Sulfonamides rsc.org
Imine Carbon (C=N)154.63 - 155.35Benzothiazole-Quinoxaline hybrids tandfonline.com
Carbonyl Carbon (C=O)154.82 - 167.892,3-Dioxo-quinoxaline derivatives temple.edu
N-Methyl Carbons (-NCH₃)30.33 - 30.451,4-Dimethyl-2,3-dioxo-quinoxaline derivatives nih.gov
Methoxy Carbon (-OCH₃)55.23 - 56.06Methoxy-substituted derivatives rsc.orgacademicjournals.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of atoms within the molecular structure. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. nih.gov

COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, for instance, within the aromatic rings of the quinoxaline scaffold.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbons that bear protons.

HMBC is particularly powerful as it reveals long-range correlations (typically over 2-4 bonds) between protons and carbons. This technique is instrumental in confirming the substitution pattern on the quinoxaline ring. For example, the presence of a key four-bond correlation in the HMBC spectrum between the H-8 proton and the C-2 carbon can definitively confirm the position of a substituent at the 6-position of the quinoxaline ring. nih.gov

These 2D NMR techniques, used in combination, provide a comprehensive and definitive picture of the molecular structure of this compound analogues. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The FT-IR spectra of this compound derivatives display characteristic absorption bands that confirm the presence of the key structural motifs. sphinxsai.com

The sulfonamide group (–SO₂NH₂) gives rise to several distinct bands. The N-H stretching vibration is typically observed in the region of 3400–3200 cm⁻¹. amazonaws.comtandfonline.com The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and easily identifiable, occurring at approximately 1395–1310 cm⁻¹ and 1165–1140 cm⁻¹, respectively. academicjournals.orgamazonaws.com For analogues containing a 2,3-dioxo-quinoxaline structure, a strong absorption band corresponding to the C=O stretching vibration is found around 1750–1675 cm⁻¹. amazonaws.comtemple.edu The C=N stretching vibration of the quinoxaline ring is observed in the 1630–1575 cm⁻¹ region. academicjournals.orgmdpi.com

Table 3: Key FT-IR Absorption Frequencies (cm⁻¹) for this compound Analogues

Functional GroupVibration TypeCharacteristic Frequency Range (cm⁻¹)
N-H (Sulfonamide)Stretch3400 - 3200 amazonaws.comtandfonline.com
C-H (Aromatic)Stretch3100 - 3000 academicjournals.orgscialert.net
C=O (Dioxo-quinoxaline)Stretch1750 - 1675 amazonaws.comtemple.edu
C=N (Quinoxaline)Stretch1630 - 1575 academicjournals.orgmdpi.com
SO₂ (Sulfonamide)Asymmetric Stretch1395 - 1310 academicjournals.orgamazonaws.com
SO₂ (Sulfonamide)Symmetric Stretch1165 - 1140 academicjournals.orgamazonaws.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. Techniques such as Electrospray Ionization (ESI) are commonly used to generate gas-phase ions of the this compound analogues. nih.govtandfonline.com The high mass accuracy of HRMS allows for the unambiguous confirmation of the molecular formula by comparing the experimentally measured mass with the calculated mass. The observation of the molecular ion peak (M⁺) or protonated molecule peak ([M+H]⁺) provides strong evidence for the successful synthesis of the target compound. amazonaws.comnih.govtandfonline.com Analysis of the fragmentation patterns observed in the mass spectrum can also yield valuable structural information, further corroborating the proposed structure.

Table 4: Example Mass Spectrometry Data for this compound Analogues

Compound StructureIonization ModeObserved m/zIon Type
N-(E)-(phenylideneamino)-6-(quinoxaline-2,3-(1H,4H)-dione)sulfonamideESI231M⁺ amazonaws.com
Benzothiazole-Quinoxaline-Sulfonamide hybridESI459M⁺ tandfonline.com
1,4-Dimethyl-2,3-dioxo-N-(4-mercaptophenyl)-1,2,3,4-tetrahydrothis compoundESI377M⁺ nih.gov

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-Crystal X-ray Diffraction is the most powerful method for the absolute determination of a molecule's three-dimensional structure in the solid state. mdpi.com This technique provides precise data on bond lengths, bond angles, and torsion angles, offering an unparalleled level of structural detail. For this compound analogues, growing a suitable single crystal allows for the unequivocal confirmation of the molecular constitution, the connectivity of the atoms, and the relative stereochemistry.

The resulting crystal structure reveals the molecule's conformation and how it packs within the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonding (e.g., involving the sulfonamide N-H group) and π-π stacking between the aromatic quinoxaline rings. researchgate.net Although obtaining high-quality crystals can be challenging, the structural information gained is invaluable for understanding structure-property relationships. Studies on related quinoxaline analogues have successfully used this technique to report definitive crystal structures, highlighting its utility in this class of compounds. nih.govresearchgate.net

Crystal Packing Analysis and Intermolecular Interactions (e.g., C—H⋯O Hydrogen Bonds)

The crystal packing of this compound analogues is dictated by a complex interplay of intermolecular interactions, which are crucial for understanding their supramolecular structures. X-ray crystallography studies reveal that both strong and weak hydrogen bonds, along with other non-covalent interactions, are the primary forces driving the molecular assembly in these crystals.

Key intermolecular interactions observed in the crystal structures of quinoxaline sulfonamide derivatives include:

N—H⋯O Hydrogen Bonds: These are typically strong interactions where the sulfonamide N-H group acts as a hydrogen bond donor to an oxygen atom of an adjacent molecule.

C—H⋯O Hydrogen Bonds: These weaker hydrogen bonds are also prevalent, with carbon atoms from the quinoxaline or other aromatic rings donating a hydrogen atom to an oxygen atom of a neighboring molecule. Research on related heterocyclic systems has demonstrated the significance of C-H···O interactions in stabilizing crystal lattices. sapub.org

C—H⋯N Interactions: The nitrogen atoms within the quinoxaline ring can act as hydrogen bond acceptors, forming C—H⋯N interactions with nearby molecules. osaka-u.ac.jp

π-π Stacking Interactions: The planar aromatic rings of the quinoxaline moiety often lead to π-π stacking, which contributes significantly to the stability of the crystal packing. nih.gov

C—H⋯π Interactions: In these interactions, a C-H bond points towards the electron-rich π system of an aromatic ring in a neighboring molecule, further stabilizing the crystal structure. osaka-u.ac.jpresearchgate.net

The interplay of these interactions results in the formation of complex three-dimensional supramolecular architectures. For instance, in the crystal structure of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide, a related analogue, the packing is stabilized by a combination of N—H⋯O and C—H⋯O hydrogen bonds, as well as C—H⋯π and π–π stacking interactions. researchgate.net The specific arrangement and strength of these interactions can be influenced by the nature and position of substituents on the quinoxaline ring system. The study of different conformations and intermolecular patterns in sulfonamide polymorphs highlights that strong intermolecular hydrogen bonds and π–π interactions are the main driving forces for crystal packing. nih.gov

Table 1: Common Intermolecular Interactions in Quinoxaline Sulfonamide Analogues

Interaction Type Donor Acceptor Typical Distance (Å) Role in Crystal Packing
Hydrogen Bond N-H (Sulfonamide) O (Sulfonamide/Substituent) 1.8 - 2.2 Primary structural motif
Hydrogen Bond C-H (Aromatic) O (Sulfonamide) 2.0 - 2.4 Stabilization of packing
Hydrogen Bond C-H (Aromatic) N (Quinoxaline) 2.2 - 2.7 Directional influence
π-π Stacking Quinoxaline Ring Quinoxaline Ring 3.3 - 3.8 Lattice stabilization
C-H⋯π Interaction C-H (Aromatic) π-system (Aromatic Ring) 2.5 - 2.9 Stabilization of layers

Hirshfeld Surface Analysis for Supramolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgmdpi.com This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the close contacts between neighboring molecules.

In a study of a related quinoxaline derivative, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, the 2D fingerprint plot showed that the most significant contributions to the Hirshfeld surface were from H···H, O···H/H···O, and C···H/H···C contacts. nih.gov Similarly, for 2-(2-hydroxyphenyl)quinoline-6-sulfonamide, the most significant contacts in the crystal packing were identified as C···H/H···C (29.2%), O···H/H···O (28.6%), and H···H (28.5%). researchgate.net These findings underscore the importance of van der Waals forces and hydrogen bonding in the molecular arrangement.

The Hirshfeld surface can be mapped with different properties, such as dnorm, shape index, and curvedness, to highlight specific features of the intermolecular interactions:

dnorm Surface: This surface visualizes contacts shorter than the van der Waals radii, with red spots indicating close contacts, which are typically hydrogen bonds.

Shape Index: This property helps to identify complementary hollows (red) and bumps (blue) on the surface, which are characteristic of π-π stacking interactions.

Curvedness: This map distinguishes between flat and curved regions of the surface, with flat areas often corresponding to planar stacking arrangements.

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Quinoxaline Analogue

Contact Type Contribution (%)
H···H 30.6%
O···H/H···O 24.8%
C···H/H···C 14.4%
N···H/H···N 5.6%
C···C 5.5%
Other 19.1%

(Data is representative of findings for related quinoxaline structures) nih.gov

Advanced Spectroscopic Techniques for Photophysical Property Characterization (e.g., UV-Vis, Fluorescence) in Research Applications

Advanced spectroscopic techniques are indispensable for characterizing the photophysical properties of this compound analogues, providing insights into their electronic transitions, absorption, and emission characteristics. These properties are fundamental to their potential applications in various research areas, including the development of fluorescent probes and optoelectronic materials.

UV-Visible (UV-Vis) Absorption Spectroscopy: This technique is used to study the electronic absorption properties of molecules. The UV-Vis spectra of this compound derivatives typically exhibit absorption bands in the ultraviolet and visible regions, corresponding to π→π* and n→π* electronic transitions within the aromatic quinoxaline system. The position and intensity of these absorption maxima can be influenced by the solvent polarity and the nature of substituents on the quinoxaline ring. For instance, the coordination of metal ions to quinoxaline ligands can be studied by monitoring changes in the UV-Vis spectrum. eurjchem.com

Fluorescence Spectroscopy: Many quinoxaline derivatives exhibit fluorescence, and this property is highly sensitive to their molecular structure and environment. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The excitation and emission spectra, quantum yield, and fluorescence lifetime are key parameters determined in these studies. The sulfonamide group can modulate the photophysical properties of the quinoxaline fluorophore. The application of HPLC with fluorescence detection has been used for the determination of sulfonamide residues in various samples, showcasing the utility of their fluorescent properties. researcher.lifeusamvcluj.ro

The photophysical properties of these compounds are crucial for their application in research. For example, changes in fluorescence intensity or wavelength upon binding to a target analyte can be exploited for the development of chemical sensors. The study of quinoxalinophenanthrophenazine thin films using polarized UV-Vis absorption and fluorescence spectroscopy has provided insights into their anisotropic optical properties, which is relevant for applications in organic electronics. researchgate.netaub.edu.lb

Table 3: Illustrative Photophysical Data for a Quinoxaline Analogue in Solution

Solvent Absorption λmax (nm) Emission λmax (nm) Stokes Shift (nm)
Dichloromethane 380, 450 520 70
Acetonitrile 375, 445 515 70
Methanol 370, 440 510 70
DMSO 385, 455 525 70

(Data is hypothetical and representative for illustrative purposes)

Computational Chemistry and in Silico Investigations of Quinoxaline 6 Sulfonamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations have become an indispensable tool for understanding the electronic structure and reactivity of molecular systems. For quinoxaline-6-sulfonamide and its derivatives, these computational methods provide profound insights into various molecular properties, guiding the design and synthesis of new compounds with desired characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. In the investigation of quinoxaline (B1680401) sulfonamide derivatives, DFT calculations are frequently employed to optimize molecular geometries and predict a variety of chemical parameters. researchgate.net

A common approach involves using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional, which combines the strengths of both Hartree-Fock theory and DFT. nih.govnih.gov This functional is typically paired with a basis set such as 6-31G(d,p) or 6-311G(d,p) to provide a robust description of the electronic structure. researchgate.netnih.govnih.gov The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately modeling the bonding environment, particularly in molecules containing heteroatoms like nitrogen, oxygen, and sulfur found in this compound. These computational studies serve as the foundation for further analysis, such as determining frontier molecular orbitals and mapping electrostatic potentials. researchgate.netnih.gov The geometry of the molecule is optimized to find the lowest energy conformation, which is then used for subsequent calculations of other properties. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy of these orbitals (EHOMO and ELUMO) and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical descriptors of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more reactive. researchgate.net For quinoxaline derivatives, DFT calculations at the B3LYP level are used to determine these energies. nih.govresearchgate.net This analysis helps in understanding the electron-donating and accepting capabilities of the molecule, which is vital for predicting its interaction with biological targets. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Quinoxaline Derivative

Parameter Value (eV)
EHOMO -6.52
ELUMO -2.63

Note: The values presented are illustrative for a related quinoxaline derivative and calculated using DFT at the B3LYP/6–311G(d,p) level. Actual values for this compound would require specific calculation. nih.gov

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net

Typically, regions of negative electrostatic potential, shown in shades of red, are rich in electrons and are susceptible to electrophilic attack. researchgate.netnih.gov These areas often correspond to the location of lone pairs on heteroatoms like oxygen and nitrogen. researchgate.net Regions of positive electrostatic potential, colored in blue, are electron-deficient and represent likely sites for nucleophilic attack. researchgate.netnih.gov Green areas indicate regions of neutral potential. nih.gov For this compound, MEP analysis can identify the nucleophilic nitrogen atoms in the quinoxaline ring and the electrophilic regions around the sulfonamide group, providing crucial information about non-bonding interactions and chemical reactivity. researchgate.net

From the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived to quantify a molecule's reactivity. researchgate.netresearchgate.net These parameters, based on conceptual DFT, provide a quantitative framework for the principles of chemical reactivity.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.govresearchgate.net

Global Softness (S): The reciprocal of global hardness, indicating how easily a molecule's electron cloud can be polarized. Soft molecules are generally more reactive. nih.gov

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment. dntb.gov.ua

These descriptors are calculated using the following equations, based on Koopmans' theorem, where Ionization Potential (I) is approximated as -EHOMO and Electron Affinity (A) as -ELUMO. researchgate.net

Table 2: Formulas for Chemical Reactivity Descriptors

Descriptor Formula
Ionization Potential (I) I ≈ -EHOMO
Electron Affinity (A) A ≈ -ELUMO
Electronegativity (χ) χ = (I + A) / 2
Global Hardness (η) η = (I - A) / 2
Global Softness (S) S = 1 / η

These quantum chemical parameters help in systematically comparing the reactivity of different this compound derivatives. researchgate.net

Organic molecules with extensive π-conjugated systems, donor-acceptor groups, and high polarizability can exhibit significant non-linear optical (NLO) properties. kocaeli.edu.trajchem-a.com These materials are of interest for applications in optoelectronics, such as optical switching and data storage. kocaeli.edu.tr The sulfonamide group can act as an electron-withdrawing group, and the quinoxaline ring system provides the necessary π-conjugation, making this compound a candidate for NLO applications. researchgate.netkocaeli.edu.tr

Quantum chemical calculations are used to predict the NLO behavior of molecules by computing properties like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nasc.ac.in A high value of hyperpolarizability is indicative of a strong NLO response. nasc.ac.in DFT calculations can effectively estimate these parameters, providing a theoretical screening method for new NLO materials before undertaking complex and costly synthesis and experimental validation. nasc.ac.in

Molecular Modeling and Molecular Dynamics (MD) Simulations

Beyond the electronic structure of an isolated molecule, computational chemistry offers powerful tools to simulate the behavior of this compound in a biological environment. Molecular modeling and molecular dynamics simulations are used to investigate how these compounds interact with macromolecular targets, such as enzymes. nih.govrsc.org

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (like a this compound derivative) to a protein target. rsc.orgrsc.org This method helps to understand the binding mode and estimate the binding affinity. For instance, studies on sulfonamide derivatives of quinoxaline 1,4-dioxides have used docking to explore their binding within the active site of carbonic anhydrase IX. rsc.orgrsc.org Such simulations can reveal key interactions, like the coordination of the sulfonamide group with a zinc ion in the enzyme's active site and hydrogen bonds with specific amino acid residues. rsc.org

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability and dynamics of the ligand-protein complex over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. nih.gov Using software packages like AMBER, researchers can assess the stability of the complex by monitoring metrics such as the Root-Mean-Square Deviation (RMSD) of the protein and ligand atoms over the course of the simulation, which typically runs for nanoseconds. nih.gov A stable RMSD value over time suggests that the ligand remains securely bound in the active site. nih.gov These simulations provide a dynamic picture of the molecular interactions, offering deeper insights than the static view provided by docking alone.

Molecular Docking Studies for Predictive Protein-Ligand Binding Modes

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This technique is instrumental in drug discovery for identifying potential drug candidates and elucidating their binding mechanisms. nih.govnih.gov For quinoxaline sulfonamide derivatives, docking studies have been employed to explore binding modes with various protein targets, including enzymes implicated in cancer and microbial infections. nih.govrsc.org

The process involves placing the ligand into the active site of the protein and evaluating the binding affinity using a scoring function, which calculates the binding energy. rsc.org Studies on quinoxaline sulfonamide derivatives have successfully predicted their interactions with enzymes like dihydropteroate (B1496061) synthase (DHPS), a key target in bacteria, and carbonic anhydrases (CAs), which are involved in several pathologies. nih.govrsc.org For instance, docking of 6(7)-sulfonamidoquinoxaline 1,4-dioxides into the active site of carbonic anhydrase IX revealed that these ligands fit well within the active site and form a crucial coordination complex with the Zn2+ ion, a key cofactor for the enzyme's catalytic activity. rsc.org

The analysis of these docking poses reveals critical interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. nih.govnih.gov These interactions are fundamental to the stability of the protein-ligand complex. nih.gov For example, molecular docking of certain quinoxaline derivatives into the DHPS enzyme indicated that the compounds could occupy both the p-aminobenzoic acid (PABA) and pterin (B48896) binding pockets, suggesting a mechanism of inhibition. nih.gov The insights gained from these predictive models provide a rational basis for designing new derivatives with improved affinity and selectivity. nih.gov

Table 1: Representative Molecular Docking Results for Quinoxaline Sulfonamide Derivatives
Derivative ClassProtein TargetKey Interacting ResiduesPredicted Binding Energy (kcal/mol)
6(7)-sulfonamidoquinoxaline 1,4-dioxidesCarbonic Anhydrase IX (CA IX)His94, His96, His119, Thr199, Thr200, Zn2+ ion-5.9 to -8.2
Thiazolyl Quinoxaline DerivativesDihydropteroate Synthase (DHPS)PABA and Pterin binding pocketsNot Specified
1,3-dithiolo[4,5-b]quinoxaline sulfonamidesVEGFR-2Cys919, Asp1046Not Specified

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions of Ligand-Target Complexes

Molecular dynamics (MD) simulations offer a deeper understanding of the physical movements of atoms and molecules over time, providing insights into the stability and conformational dynamics of protein-ligand complexes. nih.govpolimi.itrsc.org This technique is crucial for validating the interactions predicted by molecular docking and assessing the stability of the complex in a simulated physiological environment. nih.govpolimi.it

These simulations can reveal the dynamic nature of the interactions, such as the persistence of hydrogen bonds and the flexibility of different regions of the protein-ligand complex. nih.gov By analyzing the trajectory of the simulation, researchers can identify key residues that are crucial for maintaining the stability of the complex, providing valuable information for drug design. polimi.it The ultimate goal is to ensure that the designed ligand can form a stable and lasting interaction with its intended biological target. nih.govnih.gov

Table 2: Key Parameters and Findings from Molecular Dynamics Simulations
Simulation ParameterPurposeTypical Finding for a Stable Complex
Root-Mean-Square Deviation (RMSD)Measures conformational stability of the protein-ligand complex.Low and stable RMSD values over the simulation period.
Radius of Gyration (Rg)Assesses the overall compactness of the protein.Consistent Rg values, indicating no major unfolding or conformational changes.
Solvent-Accessible Surface Area (SASA)Evaluates changes in the protein's surface exposure.Stable SASA values, suggesting the ligand does not induce significant unfolding.
Hydrogen Bond AnalysisMonitors the persistence of key hydrogen bonds.High occupancy of hydrogen bonds between the ligand and active site residues.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dovepress.com This approach is widely used in drug design to predict the activity of novel compounds and to optimize lead structures. dovepress.com

Development and Validation of Predictive QSAR Models

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. dovepress.com These descriptors can be categorized as hydrophobic, electronic, or steric. slideshare.net Using statistical techniques like multiple linear regression, a mathematical equation is generated that correlates the descriptors with the biological activity. dovepress.com

The robustness and predictive power of the generated QSAR model must be rigorously validated. nih.gov Internal validation is often performed using the leave-one-out (LOO) cross-validation technique, which assesses the model's ability to predict the activity of each compound from the remaining data. researchgate.net External validation involves using the model to predict the activity of a set of compounds (the test set) that was not used in the model's development. researchgate.net Key statistical parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (Q²), and the Fischer statistic (F-test) are used to evaluate the quality of the model. dovepress.comresearchgate.net A statistically significant and predictive QSAR model can then be used to screen virtual libraries of compounds and prioritize candidates for synthesis and biological testing. dovepress.com

Table 3: Statistical Parameters for QSAR Model Validation
ParameterSymbolDescriptionValue Indicating a Good Model
Correlation CoefficientMeasures the goodness of fit of the model to the training data.> 0.8
Cross-validated Correlation CoefficientAssesses the predictive ability of the model through internal validation.> 0.6
Fischer's Test ValueFIndicates the statistical significance of the regression model.High value
Standard Deviation of Error of PredictionsMeasures the deviation of the predicted values from the observed values.Low value

Correlation of Physiochemical Descriptors with In Vitro/In Silico Biological Activities

A key outcome of QSAR studies is the identification of the physicochemical descriptors that have the most significant impact on the biological activity of a series of compounds. dovepress.comresearchgate.net For quinoxaline sulfonamide derivatives, these descriptors can provide valuable insights into the structural requirements for optimal activity. mdpi.com

Commonly used descriptors include:

Hydrophobic descriptors , such as logP (the octanol-water partition coefficient), which quantify the lipophilicity of a molecule. Hydrophobicity is crucial for a drug's ability to cross cell membranes. slideshare.net

Electronic descriptors , such as the Hammett constant (σ), dipole moment, and net atomic charges, describe the electronic properties of a molecule. dovepress.comslideshare.net These properties are important for electrostatic interactions between the drug and its target. dovepress.com

Steric descriptors , which relate to the size and shape of the molecule. These are critical for ensuring a good fit within the binding site of the target protein. slideshare.net

Topological descriptors , which are numerical indices that describe the connectivity and branching of the molecule. researchgate.net

By analyzing the QSAR equation, researchers can determine whether an increase or decrease in a particular descriptor value is likely to enhance biological activity. slideshare.net For example, a positive coefficient for logP in the QSAR equation would suggest that increasing the lipophilicity of the compound may lead to higher activity, up to an optimal point. slideshare.net This information is invaluable for the rational design of new this compound derivatives with improved therapeutic potential. mdpi.com

Table 4: Important Physicochemical Descriptors and Their Influence on Biological Activity
Descriptor TypeExample DescriptorInfluence on Biological Activity
HydrophobiclogPAffects membrane permeability and binding to hydrophobic pockets in the target protein.
ElectronicNet Atomic Charge (qCn)Governs electrostatic interactions and hydrogen bonding with the target receptor.
ElectronicDipole Moment (µ)Influences the overall polarity and long-range interactions of the molecule.
TopologicalConnectivity Indices (χ)Relate to molecular size, shape, and branching, which can affect binding affinity.

Structure Activity Relationship Sar and Molecular Design Principles for Quinoxaline 6 Sulfonamide Scaffolds

Impact of Substituent Effects on Biological Target Interactions

The nature, position, and orientation of substituents on the quinoxaline-6-sulfonamide core are critical determinants of biological efficacy. Both electronic and steric properties of these substituents play a pivotal role in modulating how the molecule binds to its target, such as an enzyme or receptor.

The interaction between a ligand, such as a this compound derivative, and its biological target is governed by a complex interplay of electronic and steric factors. Electronic effects refer to the influence of a substituent's electron-donating or electron-withdrawing properties on the molecule's charge distribution, which can affect hydrogen bonding and electrostatic interactions. Steric effects relate to the size and shape of the substituent, which can dictate the physical fit of the ligand into the binding pocket of a target protein nau.eduarxiv.org.

SAR studies have shown that the introduction of electron-rich, electron-donating groups (EDGs) onto the quinoxaline (B1680401) sulfonamide scaffold often enhances biological activity. For instance, in a series of antibacterial quinoxaline benzene (B151609) sulfonamides, derivatives with electron-donating methoxy (B1213986) groups (compounds 50 and 51 ) showed the highest activity against S. Aureus. In contrast, derivatives with electron-withdrawing groups (EWGs) like a chloro atom (compounds 53 and 54 ) exhibited moderate activity, while the unsubstituted compound 55 showed the least activity mdpi.comresearchgate.net. This suggests that increased electron density on the scaffold contributes positively to its antibacterial properties mdpi.comresearchgate.net.

Similarly, the presence of an ortho-hydroxyl group on a phenylsulfonamide moiety was found to increase the antibacterial activity of the quinoxaline sulfonamide scaffold mdpi.com. In the context of anticancer activity, the presence of a halogen atom or a sulfonamide group in the phenyl ring of quinoxaline-2-carbonitrile 1,4-dioxides was favorable for cytotoxicity against most tested cancer cell lines researchgate.netrsc.org. The specific nature of the linker between the quinoxaline nucleus and other moieties is also crucial; an NH-CO linker at the second position was found to increase anticancer activity, whereas sulfonamide and thiourea (B124793) systems at other positions could block it mdpi.com.

Table 1: Impact of Substituents on the Antibacterial Activity of Quinoxaline Benzene Sulfonamide Derivatives

CompoundSubstituent on Aminophenyl RingElectronic EffectAntibacterial Activity vs. S. aureus (Zone of Inhibition)
50 4-MethoxyElectron-Donating20 mm
51 2-MethoxyElectron-Donating22 mm
52 NaphthaleneElectron-RichHigh
53 ChloroElectron-WithdrawingModerate
54 ChloroElectron-WithdrawingModerate
55 UnsubstitutedNeutral5 mm

Data sourced from a review on bioactive quinoxaline-containing sulfonamides mdpi.com.

The specific position (regioisomerism) of the sulfonamide group on the quinoxaline ring significantly influences biological activity. Studies comparing isomers with the sulfonamide group at position 6 versus position 7 have revealed important differences in efficacy and target binding.

In a study on quinoxaline 1,4-dioxide derivatives designed as carbonic anhydrase inhibitors, it was found that the placement of the sulfonamide group was a key determinant of antiproliferative activity nih.gov. Molecular docking simulations suggested that the 7-sulfonamide isomer (7a ) was expected to bind more effectively to the active site of carbonic anhydrase CA IX than its 6-sulfonamide counterpart (8a ) nih.gov. However, experimental results showed that shifting the sulfonamide group from position 6 to position 7 actually reduced the antiproliferative activity against cancer cells under both normal and hypoxic conditions rsc.org.

Table 2: Comparison of Regioisomers of Sulfonamidoquinoxaline 1,4-Dioxides

Feature6-Sulfonamide Isomer (8a)7-Sulfonamide Isomer (7a)
Antiproliferative Activity HigherLower (reduced by ~1.5 times)
Calculated Binding Energy (ΔGbind) for CA IX -5.9 kcal/mol-8.2 kcal/mol
Key Target Interactions Coordination with Zn2+, H-bond with Thr199, Hydrophobic interaction with Leu91Coordination with Zn2+, H-bond with Thr200

Data sourced from research on sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors rsc.orgnih.gov.

Rational Design through Bioisosteric Replacements and Scaffold Hybridization Strategies

Rational drug design aims to optimize the therapeutic properties of a compound by making strategic chemical modifications. Bioisosteric replacement and scaffold hybridization are two powerful approaches used in the development of this compound derivatives.

Bioisosteric replacement involves substituting one atom or functional group with another that possesses similar physical or chemical properties, with the goal of improving the molecule's activity, selectivity, toxicity profile, or pharmacokinetic properties spirochem.comcambridgemedchemconsulting.comdrughunter.com. This strategy is a cornerstone of medicinal chemistry for modifying a lead compound to enhance its drug-like characteristics spirochem.comcambridgemedchemconsulting.com. For example, a carboxylic acid group might be replaced with a tetrazole to maintain acidic properties while altering absorption and metabolic stability drughunter.comu-tokyo.ac.jp.

Application of Fragment-Based Drug Design (FBDD) Principles to this compound Derivatives

Fragment-Based Drug Design (FBDD) is a method for identifying lead compounds where small molecular fragments are screened for binding to a biological target. These weakly binding fragments are then grown or linked together to produce a lead with higher affinity and potency.

This principle has been applied to the development of novel quinoxaline-sulfonamide derivatives. In one study, a series of these compounds were synthesized using an FBDD approach by reacting a core fragment, quinoxaline sulfonyl chloride (QSC), with various amines and hydrazines researchgate.netnih.govresearchgate.net. The resulting derivatives were then evaluated for their potential as antidiabetic and anti-Alzheimer's agents by testing their inhibitory activity against enzymes like α-glucosidase, α-amylase, and acetylcholinesterase. This work led to the identification of a bis-sulfonamide quinoxaline derivative that showed the most potent activity against α-glucosidase and α-amylase, demonstrating the utility of FBDD in exploring the chemical space around the this compound scaffold to discover new bioactive compounds nih.govresearchgate.net.

Strategies for Lead Compound Identification and Optimization in Pre-clinical Research

The journey from an initial "hit" compound to a viable "lead" compound for pre-clinical development involves a multi-step optimization process. For the this compound scaffold, this process leverages the SAR principles discussed previously.

Hit Identification: This often comes from high-throughput screening or, as seen above, from rational design approaches like FBDD researchgate.netnih.gov. The initial hit may have modest potency but serves as a starting point.

SAR-Guided Optimization: Once a hit is identified, chemists synthesize a library of analogues by introducing a variety of substituents at different positions on the quinoxaline and sulfonamide moieties. The biological activity of these new compounds is then tested to build a detailed SAR map mdpi.commdpi.com. This reveals which chemical features are essential for activity, which ones enhance potency, and which are detrimental mdpi.com. For example, studies have revealed that electron-donating groups on an attached phenyl ring can increase antibacterial activity, providing a clear direction for optimization mdpi.comresearchgate.net.

Improving Pharmacokinetic Properties: Beyond potency, a lead compound must have suitable ADME (absorption, distribution, metabolism, and excretion) properties. Bioisosteric replacement is a key strategy here to fine-tune characteristics like solubility, metabolic stability, and cell permeability without losing affinity for the target spirochem.comcambridgemedchemconsulting.com.

Scaffold Modification: If simple substituent changes are insufficient, more significant modifications like scaffold hybridization may be employed to access new interactions with the target or to confer additional biological activities mdpi.com.

Molecular Mechanisms of Action and Biological Target Engagement of Quinoxaline 6 Sulfonamide Derivatives

Comprehensive Enzyme Inhibition Studies at the Molecular and Cellular Level

Derivatives of the quinoxaline-6-sulfonamide core have been systematically evaluated against several key enzymes implicated in various diseases. These studies reveal a broad spectrum of activity, with specific structural modifications tuning the potency and selectivity of inhibition.

A series of compounds featuring a 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydrothis compound scaffold have been identified as promising and selective dipeptidyl peptidase-IV (DPP-4) inhibitors. researchgate.netnih.govrsc.org The inhibition of DPP-4 is a validated strategy for the management of type 2 diabetes mellitus, as it prolongs the activity of incretin (B1656795) hormones like GLP-1 and GIP, which in turn stimulates insulin (B600854) secretion. nih.govnih.gov Molecular docking studies have been crucial in elucidating the mechanism of action, revealing that the significant DPP-4 inhibitory activity of these compounds is related to their effective fitting within the active site of the enzyme. researchgate.netnih.gov The development of these inhibitors often involves leveraging the quinoxaline (B1680401) scaffold as a bioisostere for the quinazoline (B50416) ring found in established DPP-4 inhibitors like Linagliptin. nih.gov

CompoundTargetIC50 (nM)Notes
Compound IDPP-46.7A reference sulfonamide compound demonstrating potent DPP-4 inhibition. nih.gov
Compound IIDPP-439A reference sulfonamide compound with notable DPP-4 inhibitory activity. nih.gov
Compound 9aDPP-4-Identified as a significant DPP-4 suppressor based on molecular docking. researchgate.netnih.gov
Compound 10aDPP-4-Showed significant DPP-4 suppression; molecular dynamics studies confirmed its stability in the active site. researchgate.netnih.gov
Compound 10fDPP-4-Identified as a significant DPP-4 suppressor based on molecular docking. researchgate.netnih.gov
Compound 10gDPP-4-Showed significant DPP-4 suppression; molecular dynamics studies confirmed its stability in the active site. researchgate.netnih.gov

Sulfonamide derivatives of quinoxaline 1,4-dioxides have been synthesized and assessed as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govrsc.org CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. nih.gov The synthesized quinoxaline-based compounds demonstrated effective inhibitory activity against four key isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov While many of the compounds showed their highest activity against the cytosolic isoforms hCA I and hCA II, certain derivatives displayed potent inhibition of the tumor-associated isoform hCA IX. nih.govrsc.org For instance, compound 7g was a particularly effective inhibitor of hCA IX. nih.gov Structure-activity relationship analyses indicated that the presence of halogen atoms or a sulfonamide group on the phenyl ring of quinoxaline-2-carbonitrile 1,4-dioxides was beneficial for cytotoxic activity. rsc.org

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
7g--42.2-
AAZ (Reference)--25.7-

Quinoxaline-based compounds have been investigated as poisons of topoisomerase II, a class of enzymes that modulate DNA topology and are validated targets for antibacterial and anticancer agents. nih.govnih.gov Chloroquinoxaline sulfonamide (CQS), also known as NSC 339004, is a known antineoplastic quinoxaline topoisomerase II poison. nih.gov Studies comparing CQS with another quinoxaline derivative, XK469, revealed that despite their structural similarities, they induce very different DNA cleavage patterns when mediated by topoisomerase IIα. nih.gov Interestingly, the DNA cleavage pattern induced by CQS poisoning of topoisomerase IIα closely resembled that of the established anticancer drug VM-26. nih.gov This suggests that the specific geometry, side chains, or electronic structure of the quinoxaline sulfonamide derivative plays a critical role in determining its DNA cleavage site specificity. nih.gov Furthermore, CQS showed a distinctly different and unique DNA cleavage pattern with topoisomerase IIβ, indicating that topoisomerase II isozymes can significantly influence cleavage site selection for this class of compounds. nih.gov

Quinoxaline derivatives have been explored as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. researchgate.netekb.eg Overactivation of EGFR is a driver in many cancers, and its inhibition can halt tumor growth. nih.gov Several novel quinoxaline derivatives have shown potent EGFR inhibitory activity, with IC50 values in the nanomolar range, comparable to the approved drug Erlotinib. researchgate.net Computational and molecular docking studies have been instrumental in designing these inhibitors and understanding their binding modes. researchgate.netnih.gov For instance, quinoxalinone-containing compounds were identified as promising novel inhibitors of the drug-resistant EGFR (L858R/T790M/C797S) triple mutant, with IC50 values at a similar level to the reference drug osimertinib. nih.govmdpi.com

CompoundTargetIC50 (nM)
Compound 3EGFR0.899
Compound 11EGFR0.508
Compound 17EGFR0.807
Erlotinib (Reference)EGFR0.439
CPD4EGFR (L858R/T790M/C797S)3.04
CPD15EGFR (L858R/T790M/C797S)6.50
CPD16EGFR (L858R/T790M/C797S)10.50
CPD21EGFR (L858R/T790M/C797S)3.81
Osimertinib (Reference)EGFR (L858R/T790M/C797S)8.93

Table 3: Inhibitory activity of selected quinoxaline derivatives against EGFR. researchgate.netnih.gov

Researchers have designed and synthesized novel PARP-1 inhibitors using a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold as a bioisostere of the phthalazinone motif present in the approved drug Olaparib. nih.govnih.govresearchgate.net PARP-1 is a critical enzyme in DNA single-strand break repair, and its inhibition is a key strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.govgoogle.com The strategy involved hybridizing the quinoxaline core at its 6-position with various heterocycles through sulfonyl, sulfonamide, and sulfonohydrazide linkers. nih.gov Several of these new compounds demonstrated potent PARP-1 suppression, with IC50 values in the low nanomolar range, some even surpassing the potency of Olaparib. nih.govnih.gov

CompoundTargetIC50 (nM)
3 (6-sulfonohydrazide derivative)PARP-112.86
5PARP-13.05
8aPARP-12.31
8bPARP-111.06
Olaparib (Reference)PARP-14.40

Table 4: Inhibitory activity of selected quinoxaline-based derivatives against PARP-1. nih.govnih.gov

Detailed Analysis of Protein-Ligand Interaction Profiles

The inhibitory activities of this compound derivatives are underpinned by specific molecular interactions within the active sites of their target enzymes. Molecular docking and crystallography studies have provided detailed insights into these protein-ligand binding profiles.

For DPP-4 inhibitors , molecular docking revealed that compounds with high activity fit snugly into the enzyme's active pocket. researchgate.netnih.gov Molecular dynamics simulations further confirmed the stability of potent inhibitors like compounds 10a and 10g within the active site. researchgate.netrsc.org

In the case of Carbonic Anhydrase inhibition, molecular modeling of compound 7g in the active site of CA IX was performed to understand its binding mode. rsc.org The sulfonamide moiety is a key zinc-binding group for this class of inhibitors, with the nitrogen atom of the deprotonated sulfonamide coordinating to the catalytic Zn(II) ion in the active site. nih.govnih.gov

For Topoisomerase-IIα , the distinct DNA cleavage patterns induced by CQS and XK469, despite their structural similarity, highlight the sensitivity of the drug-enzyme-DNA complex to subtle changes in the ligand structure. nih.gov These differences suggest that the quinoxaline derivatives interact differently with the enzyme and/or the DNA substrate within the cleavage complex. nih.gov

With EGFR Kinase , docking studies showed that potent quinoxaline inhibitors form key interactions within the ATP-binding site. researchgate.net For inhibitors of the triple mutant EGFR, interactions with the hinge region residue M793 and the mutated residues M790 and S797 were identified as crucial for their inhibitory activity. nih.govmdpi.com

For PARP-1 inhibitors , the design strategy aimed to mimic the binding of Olaparib. Molecular docking studies confirmed that the quinoxaline nucleus, bearing two carboxamide moieties, could engage with the enzyme through additional hydrogen bonding. nih.gov The sulfonamide linker and its attached heterocyclic moieties were designed to occupy the nicotinamide (B372718) (NI) site of PARP-1 and form various binding interactions. nih.gov For example, the hydroxyl substituent on a sulfonamide linker was found to engage in an electrostatic interaction with Asp766. researchgate.net

The sulfonamide group itself is a critical pharmacophore, with its oxygen atoms often participating in highly conserved CH···O=S interactions with protein residues. nih.govchemrxiv.org The ability to modify the quinoxaline core and the sulfonamide linker provides a powerful platform for rationally designing potent and selective enzyme inhibitors. nih.gov

Characterization of Hydrogen Bonding Networks and Salt Bridges

The interaction of this compound derivatives with their protein targets is significantly stabilized by the formation of hydrogen bonds. The sulfonamide moiety (-SO₂NH₂) is a key pharmacophore that actively participates in these interactions. The nitrogen and oxygen atoms of the sulfonamide group can act as both hydrogen bond donors and acceptors, allowing for the formation of a robust network of hydrogen bonds within the active site of target proteins. nih.govresearchgate.net

In the context of carbonic anhydrase (CA) inhibition, a primary target for many sulfonamide-based drugs, the deprotonated sulfonamide anion coordinates directly with the zinc ion in the enzyme's active site. Beyond this primary interaction, hydrogen bonds with surrounding amino acid residues, such as Thr200 and Gln67 in CA IX, further anchor the inhibitor, enhancing its binding affinity and inhibitory potency. nih.gov The specific geometry and electronic properties of the quinoxaline scaffold influence the orientation of the sulfonamide group, dictating the precise hydrogen bonding pattern. nih.gov

Examination of Hydrophobic Interactions and Aromatic Stacking (π-π Interactions)

The quinoxaline ring system, being an aromatic and lipophilic structure, is predisposed to engaging in hydrophobic and aromatic stacking interactions within the binding pockets of target proteins. These non-covalent interactions are critical for the proper orientation and stabilization of the inhibitor.

In the active site of carbonic anhydrase IX, for instance, the quinoxaline moiety can form hydrophobic interactions with residues such as Leu91. nih.gov These interactions help to position the molecule correctly for optimal engagement of the sulfonamide group with the catalytic zinc ion.

Furthermore, the planar aromatic structure of the quinoxaline ring facilitates π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the target's active site. sdu.dkrsc.orgnih.gov These stacking interactions, driven by electrostatic and van der Waals forces, contribute significantly to the binding energy and can influence the selectivity of the inhibitor for different protein isoforms. rsc.org The nature and strength of these interactions can be modulated by substituents on the quinoxaline ring, providing a strategy for optimizing the affinity and specificity of these compounds.

Investigation of Chelation Mechanisms with Metal Ions (e.g., Zn²⁺ in Carbonic Anhydrases)

A hallmark of the mechanism of action for many this compound derivatives, particularly as carbonic anhydrase inhibitors, is the chelation of the catalytic metal ion, typically zinc (Zn²⁺). nih.govdaneshyari.com The sulfonamide group is the primary zinc-binding group (ZBG). nih.gov In its deprotonated (anionic) form, the sulfonamide nitrogen and one of the oxygen atoms coordinate with the Zn²⁺ ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is essential for the enzyme's catalytic activity. nih.gov

This coordination effectively blocks the active site and inhibits the enzyme's function. nih.gov Molecular docking studies have consistently shown that the sulfonamide moiety fits into the base of the CA active site, enabling this crucial chelation. nih.gov The geometry of the quinoxaline scaffold plays a vital role in presenting the sulfonamide group in the correct orientation for this interaction. The stability of the resulting metal complex is a key determinant of the inhibitor's potency. While the sulfonamide group is the primary chelating moiety, other atoms within the quinoxaline derivative structure can also participate in coordinating with the metal ion, potentially leading to different binding modes and inhibitory profiles. researchgate.net

Elucidation of Cellular Pathway Modulation and Molecular Insights

The engagement of this compound derivatives with their molecular targets triggers a cascade of downstream cellular events, ultimately leading to the desired pharmacological effect, such as cancer cell death. Understanding how these compounds modulate key cellular pathways provides crucial insights into their therapeutic potential.

Cell Cycle Perturbation Studies and Arrest Mechanisms (e.g., G2/M phase)

A significant mechanism through which quinoxaline derivatives exert their anticancer effects is by inducing cell cycle arrest, often at the G2/M transition phase. nih.govresearchgate.net This prevents cancer cells from progressing through mitosis and ultimately leads to a halt in proliferation.

Studies have shown that certain quinoxaline 1,4-dioxide derivatives can block more than 60% of cells at the G2/M phase. nih.govresearchgate.net This arrest is often associated with the downregulation of key regulatory proteins of the G2/M checkpoint, such as cyclin B. nih.govfrontiersin.org The CDK1/cyclin B complex is a critical driver of entry into mitosis, and its inhibition prevents the cell from proceeding through this phase. The specific molecular players involved can vary depending on the derivative, with some compounds also affecting the expression of p53 and p21, which are key mediators of cell cycle arrest. researchgate.net

Table 1: Effect of Quinoxaline Derivatives on Cell Cycle Progression

CompoundCell LineEffect on Cell CycleKey Molecular ChangesReference
AMQT-84 human colon cancerG2/M arrest (>60% of cells)Inhibition of cyclin B expression nih.gov
BPQT-84 human colon cancerG2/M arrest and apoptosisInhibition of cyclin B expression nih.gov
DCQAdult T-cell leukemia cellsApoptosisUpregulation of p53 and p21 researchgate.net

AMQ: 2-acetyl-3-methyl-quinoxaline 1,4-dioxide; BPQ: 2-benzoyl-3-phenyl-quinoxaline 1,4-dioxide; DCQ: 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide

Apoptosis Induction Mechanisms and Modulation of Apoptotic Markers (e.g., Bax/Bcl-2 ratios)

In addition to cell cycle arrest, many this compound derivatives are potent inducers of apoptosis, or programmed cell death. nih.gov This is a crucial mechanism for eliminating cancer cells. The induction of apoptosis is often mediated through the intrinsic or mitochondrial pathway. nih.gov

A key indicator of the activation of the intrinsic apoptotic pathway is the modulation of the Bcl-2 family of proteins. mdpi.com Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis. nih.gov For example, the derivative DCQ has been shown to significantly increase Bax expression while decreasing Bcl-2 levels. nih.gov

Table 2: Modulation of Apoptotic Markers by Quinoxaline Derivatives

CompoundCell LineEffect on ApoptosisModulation of Bax/Bcl-2 RatioReference
DCQT-84 human colon cancerSignificant increase in apoptotic cellsIncreased Bax, Decreased Bcl-2 nih.gov
RZ2HeLa cellsApoptosis induction- nih.gov
Compound 3MCF-7 breast cancerApoptosis inductionBax activation, Bcl-2 downregulation nih.gov

DCQ: 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide; RZ2: A quinoxaline-containing peptide

Autophagy Induction Mechanisms

Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. nih.gov Some quinoxaline derivatives have been found to modulate autophagy. nih.gov For instance, the quinoxaline-containing peptide RZ2 has been shown to block the progression of autophagy, which in turn leads to the activation of apoptosis. rsc.org This suggests a complex interplay between these two crucial cellular processes. The mechanism of autophagy modulation can involve the accumulation of the compound in acidic compartments like lysosomes, thereby altering their function. nih.gov

The induction of autophagy can also be a consequence of cellular stress, such as the unfolded protein response (UPR) triggered by the accumulation of misfolded proteins in the endoplasmic reticulum. nih.gov The mTOR signaling pathway, a master regulator of autophagy, is another potential target for quinoxaline derivatives in modulating this process. mdpi.comfrontiersin.org

Methodologies for Molecular Target Identification and Validation in Chemical Biology Research

The elucidation of the molecular targets of bioactive compounds, such as derivatives of this compound, is a foundational step in chemical biology and drug discovery. Identifying the specific proteins or pathways a compound interacts with is essential for understanding its mechanism of action, optimizing its therapeutic potential, and identifying potential off-target effects. nih.govmdpi.com This process is broadly divided into two critical phases: target identification and target validation. technologynetworks.com

Target Identification: Finding the Molecular Partner

Target identification encompasses a range of experimental and computational strategies designed to pinpoint the direct molecular binding partners of a small molecule. researchgate.net These approaches can be broadly categorized into direct biochemical methods, indirect genetic approaches, and in silico computational predictions. nih.gov

Direct Biochemical Approaches

These methods rely on the physical interaction between a compound and its protein target.

Chemical Proteomics and Affinity-Based Methods : A cornerstone of target identification, chemical proteomics uses a modified version of the small molecule to isolate its binding partners from complex biological samples like cell lysates. mdpi.comnih.govresearchgate.net In a common workflow, the compound of interest is immobilized on a solid support (e.g., beads) to create an "affinity resin." This resin is then incubated with a cellular protein extract. Proteins that bind to the compound are captured and subsequently identified using mass spectrometry. nih.govacs.org To distinguish specific binders from non-specific ones, experiments often include a control where the lysate is co-incubated with an excess of the free, unmodified compound, which competes for binding to the true targets. nih.gov

Activity-Based Protein Profiling (ABPP) : This powerful chemoproteomic technique utilizes small-molecule probes that covalently bind to the active sites of specific enzyme families. nih.govfrontiersin.orgucl.ac.uk ABPP can globally profile the functional state of these enzymes in native biological systems, making it highly effective for identifying the targets of compounds that modulate enzyme activity. nih.govberkeley.edu Competitive ABPP experiments, where a library of compounds is competed against a broad-spectrum activity-based probe, can rapidly identify potent and selective inhibitors. frontiersin.org

Label-Free Direct Methods : To circumvent the need for chemical modification of the compound, which can sometimes alter its binding properties, several label-free techniques have been developed. The Cellular Thermal Shift Assay (CETSA) is based on the principle that the binding of a ligand increases the thermal stability of its target protein. acs.orgnih.govntu.edu.sg By heating cells or cell lysates treated with the compound to various temperatures, researchers can detect target engagement by observing which proteins remain soluble at higher temperatures compared to untreated controls. researchgate.netnih.govacs.org

Genetic and Genomic Approaches

These indirect methods identify targets by observing how genetic perturbations affect a cell's response to a compound.

RNA Interference (RNAi) and CRISPR-Based Screens : Large-scale loss-of-function screens using RNAi (which knocks down mRNA) or CRISPR-Cas9 (which knocks out genes) are powerful tools for target deconvolution. sigmaaldrich.comnih.govbiocompare.com A pooled library of shRNAs or sgRNAs, targeting thousands of genes, is introduced into a population of cells. nih.gov The cells are then treated with the bioactive compound. Genes whose knockout or knockdown confers resistance to the compound are considered potential targets or essential downstream effectors. nih.govsynthego.com Conversely, genes that sensitize cells to the compound may also be identified, providing broader mechanistic insights. nih.gov While both techniques are effective, CRISPR screens often provide more robust results due to the complete loss-of-function phenotype. nih.govgenomeweb.com

Chemical Genetic Screens : This approach involves screening a compound against a library of mutant organisms (e.g., yeast) or cells, where each mutant has a specific known genetic alteration. researchgate.net If a particular mutation renders the cell resistant or hypersensitive to the compound, it suggests a functional link between the compound and the mutated gene product or its pathway.

Computational Approaches

In silico methods leverage computational power to predict potential targets based on the compound's structure or its biological activity profile. nih.gov

Structure-Based and Ligand-Based Prediction : If the three-dimensional structure of the compound is known, molecular docking simulations can be used to virtually screen it against libraries of protein structures to predict binding affinities and identify potential targets. frontiersin.orgnih.gov Ligand-based methods work on the principle that structurally similar molecules often bind to similar targets. nih.govsemanticscholar.org Therefore, the biological targets of a novel compound can be predicted by comparing its chemical features to those of known drugs in large databases. nih.gov

Machine Learning and AI : Modern approaches utilize machine learning and artificial intelligence to analyze vast datasets, integrating information on chemical structures, bioactivity profiles, and protein sequences to predict drug-target interactions with increasing accuracy. nih.govmdpi.com

Methodology CategorySpecific TechniquePrincipleAdvantagesLimitations
Biochemical (Direct)Affinity Chromatography / Chemical ProteomicsImmobilized compound physically pulls down binding proteins from lysates for MS identification. acs.orgUnbiased; identifies direct physical interactions; applicable to various targets. nih.govRequires chemical modification; potential for false positives from non-specific binding. mdpi.comacs.org
Activity-Based Protein Profiling (ABPP)Covalent probes label active sites of enzyme families, profiling their functional state. frontiersin.orgIdentifies functional targets; can be used for inhibitor discovery; applicable in living systems. berkeley.eduLimited to specific enzyme classes with reactive residues; requires a suitable probe. nih.gov
Cellular Thermal Shift Assay (CETSA)Ligand binding stabilizes the target protein against heat-induced denaturation. nih.govLabel-free (no compound modification); confirms target engagement in intact cells. ntu.edu.sgThroughput can be limited; not all proteins show a clear thermal shift. acs.org
Genetic (Indirect)CRISPR/RNAi ScreensSystematic gene knockout/knockdown identifies genes that alter cellular sensitivity to a compound. sigmaaldrich.comUnbiased, genome-wide approach; identifies functionally relevant targets and pathways. synthego.comIndirect; may identify downstream effectors, not the direct target; off-target effects are possible. nih.govbiocompare.com
Chemical Genetic ScreensScreening against mutant libraries reveals genetic interactions with the compound. researchgate.netPowerful for pathway elucidation, especially in model organisms like yeast.Less common in mammalian systems; may not identify the direct binding partner.
Computational (Predictive)Molecular DockingComputer simulation predicts binding of a small molecule to 3D structures of known proteins. nih.govFast and cost-effective; can screen vast virtual libraries of targets.Requires high-quality protein structures; scoring functions can be inaccurate. nih.gov
Machine LearningAlgorithms predict interactions based on patterns in large chemical and biological datasets. mdpi.comCan predict interactions for novel compounds and targets; integrates diverse data types. nih.govPredictive accuracy depends heavily on the quality and scope of training data.

Target Validation: Confirming the Biological Role

Once a list of putative targets is generated, target validation is the crucial next step to confirm that modulating the identified target is indeed responsible for the compound's observed biological effect. technologynetworks.comdanaher.com This process provides the necessary evidence to link a molecular interaction to a functional outcome. wjbphs.comsygnaturediscovery.com

Key validation strategies include:

Genetic Manipulation : Using techniques like CRISPR or RNAi to specifically knock out or knock down the candidate target gene should replicate the phenotype observed with the compound treatment. technologynetworks.comnih.gov For instance, if a this compound derivative inhibits cell proliferation and is found to bind to a specific kinase, knocking down that kinase should also inhibit proliferation.

Cellular Target Engagement : It is essential to confirm that the compound engages its target in an intact cellular environment. digitellinc.com CETSA is a primary method for this, demonstrating that the compound binds its target within the cell at relevant concentrations. acs.orgnih.gov

Biochemical and Biophysical Assays : Recombinant purified target protein can be used in vitro to confirm a direct interaction with the compound and to measure binding affinity using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Animal Models : Ultimately, validating a target often requires demonstrating that its modulation by the compound leads to a desired therapeutic effect in an in vivo disease model. creative-biolabs.comtaconic.com Genetically engineered mouse models, such as knockout mice for the target gene, are invaluable tools for this purpose. taconic.com

The integration of multiple, complementary methods is often necessary to confidently identify and validate the molecular targets of a novel bioactive compound, providing a solid foundation for further therapeutic development. nih.gov

Emerging Research Areas and Future Directions for Quinoxaline 6 Sulfonamide in Chemical Biology and Material Science

Application of Quinoxaline-6-sulfonamide as Chemical Probes for Biological System Interrogation

This compound derivatives are emerging as powerful tools for probing complex biological systems. Their intrinsic photophysical properties, coupled with the reactive and versatile nature of the sulfonamide group, allow for the rational design of probes that can selectively interact with and report on the presence and activity of specific biological targets. These probes are instrumental in elucidating biological pathways, identifying potential drug targets, and understanding disease mechanisms at the molecular level.

Researchers have successfully synthesized and evaluated various quinoxaline (B1680401) sulfonamide derivatives for their potential as biological probes. For instance, novel tetrahydroquinoxaline sulfonamide derivatives have been designed as colchicine (B1669291) binding site inhibitors, demonstrating their utility in studying microtubule dynamics, a critical aspect of cell division and a target for anticancer therapies. rsc.org The evaluation of these compounds for their antiproliferative activities against cancer cell lines, such as the HT-29 human colon cancer cell line, underscores their potential in cancer biology research. rsc.org

Development of Chemosensors and Fluorescent Probes Incorporating this compound

The unique electronic and structural features of the quinoxaline ring system, when functionalized with a sulfonamide group, provide an excellent platform for the development of highly sensitive and selective chemosensors and fluorescent probes. arabjchem.org The sulfonamide moiety can act as a recognition site for various analytes, including metal ions and anions, while the quinoxaline core serves as a signaling unit, translating the binding event into a detectable optical response, such as a change in color or fluorescence intensity. arabjchem.orgnih.gov

A notable example is the development of quinoxaline-bis(sulfonamide) functionalized receptors as anion probes. nih.gov These molecules have demonstrated the ability to recognize specific anions like fluoride (B91410) (F-), acetate (B1210297) (OAc-), cyanide (CN-), and dihydrogen phosphate (B84403) (H2PO4-) with varying sensitivities. The interaction between the probe and the anion can be readily observed through colorimetric or luminescent changes, making them valuable for naked-eye detection. nih.gov The acidity of the sulfonamide N-H protons plays a crucial role in the sensing mechanism, which can involve hydrogen bonding or deprotonation upon anion binding. nih.gov

Furthermore, quinoxaline-based derivatives have been engineered as fluorescent probes for the detection of metal cations. arabjchem.org For example, a novel quinoxaline derivative has been synthesized to act as a colorimetric sensor for Fe³⁺ ions and a fluorescent "turn-off" chemosensor for Cu²⁺ ions. arabjchem.org Such probes are finding applications in environmental monitoring and biological imaging. nih.gov

Probe TypeTarget AnalyteDetection MethodKey Feature
Quinoxaline-bis(sulfonamide)Anions (F⁻, OAc⁻, CN⁻, H₂PO₄⁻)Colorimetric/LuminescentSulfonamide N-H as recognition site
Quinoxaline DerivativeFe³⁺ColorimetricNaked-eye detection
Quinoxaline DerivativeCu²⁺Fluorescent (Turn-off)High sensitivity and selectivity
Quinoxaline-based ProbeThiophenolsRatiometric FluorescenceApplication in food and cell imaging

Advanced Applications in Materials Science

The versatility of the this compound scaffold extends beyond biological applications into the realm of materials science, where its unique properties are being harnessed to create novel functional materials.

Optoelectronic Materials Research

The inherent chromophoric and luminophoric properties of quinoxaline derivatives make them attractive candidates for the development of optoelectronic materials. researchgate.net The electron-deficient nature of the quinoxaline ring system, combined with the potential for introducing various substituents, allows for the fine-tuning of their electronic and photophysical properties. researchgate.net This tunability is crucial for applications in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. While direct research on "this compound" in this specific area is still emerging, the foundational knowledge of quinoxaline chemistry suggests significant potential.

Functional Materials Development (e.g., Dyes)

Quinoxaline derivatives have a long history of use as functional dyes due to their strong absorption in the visible region of the electromagnetic spectrum. researchgate.net The introduction of a sulfonamide group can enhance their properties, such as solubility and binding affinity to substrates, making them suitable for a wider range of applications. These functional dyes are not only used for coloration but also in advanced applications like nonlinear optics and as components in photosensitive materials.

Corrosion Inhibition Studies at the Molecular Level

A significant area of research for quinoxaline derivatives, including those with functionalities amenable to forming sulfonamides, is in the field of corrosion inhibition. researchgate.netbohrium.comresearchgate.net These compounds have been shown to be effective corrosion inhibitors for various metals and alloys in acidic media. researchgate.netbohrium.comresearchgate.net The mechanism of inhibition is often attributed to the adsorption of the quinoxaline molecules onto the metal surface, forming a protective film that prevents the corrosive medium from reaching the metal. researchgate.net

Studies have shown that the inhibition efficiency of quinoxaline derivatives increases with their concentration. researchgate.net The adsorption process is often found to be spontaneous and can involve both physical and chemical interactions between the inhibitor molecules and the metal surface. researchgate.net Electrochemical studies, such as potentiodynamic polarization, have indicated that these compounds can act as mixed-type inhibitors, affecting both the anodic and cathodic corrosion reactions. bohrium.com

Quinoxaline DerivativeMetalCorrosive MediumInhibition EfficiencyAdsorption Isotherm
1-[3-phenyl-5-quinoxalin-6-yl-4,5-dihydropyrazol-1-yl]propan-1-one (PQDPP)Mild Steel1 M HClIncreases with concentrationFrumkin
Methyl quinoxaline-6-carboxylate (MQ6CA)Zinc1.0 M HCl / 1.0 M H₂SO₄Increases with concentration and temperatureLangmuir
Quinoxaline-6-carboxylic acid (Q6CA)Zinc1.0 M HCl / 1.0 M H₂SO₄Variable with concentration and temperatureLangmuir

Exploration of Supramolecular Chemistry Involving this compound Derivatives

The ability of the sulfonamide group to participate in hydrogen bonding and other non-covalent interactions makes this compound derivatives excellent building blocks for supramolecular chemistry. These molecules can self-assemble into well-defined, higher-order structures with unique properties and functions.

The design of quinoxaline-bis(sulfonamide) receptors for anion recognition is a prime example of their application in supramolecular chemistry. nih.gov The specific and directional nature of the hydrogen bonds between the sulfonamide N-H protons and the target anions drives the formation of host-guest complexes. By modifying the quinoxaline core and the substituents on the sulfonamide group, it is possible to tune the binding affinity and selectivity for different anions. This level of control is essential for the development of sophisticated molecular recognition systems and functional supramolecular assemblies.

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in this compound Research and Design

The convergence of artificial intelligence (AI) and machine learning (ML) with pharmacological research is revolutionizing the drug discovery and design pipeline. nih.gov These computational tools are being increasingly applied to the study of quinoxaline sulfonamides to accelerate the identification of novel drug candidates, predict their biological activities, and streamline the development process.

In the context of this compound research, AI and ML are employed in several key areas:

Virtual Screening and Lead Identification : AI models can rapidly screen vast chemical libraries to identify compounds that are likely to bind to a specific biological target. nih.gov This reduces the time and cost associated with traditional high-throughput screening.

Predictive Modeling of Biological Activity : Machine learning algorithms can build models that predict the biological activity of novel this compound derivatives based on their chemical structure. mdpi.com This allows researchers to prioritize the synthesis of compounds with the highest potential for desired therapeutic effects. For example, computational techniques like molecular docking are used to estimate the binding affinity of derivatives to enzyme active sites. nih.gov

ADMET Prediction : The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. AI models can forecast these properties for new this compound derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the research process. researchgate.net

AI/ML ApplicationDescriptionImpact on this compound ResearchReferences
Virtual ScreeningComputational technique to search libraries of small molecules to identify those structures which are most likely to bind to a drug target.Accelerates the discovery of new this compound-based inhibitors for various therapeutic targets. nih.gov
QSAR (Quantitative Structure-Activity Relationship)A computational modeling method for revealing the relationship between the chemical structures and biological activities of compounds.Aids in the design of more potent this compound derivatives by predicting their activity. researchgate.net
Molecular DockingA method which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Provides insights into the binding modes of this compound derivatives with their biological targets, guiding lead optimization. nih.govnih.gov
ADMET PredictionUse of computational models to predict the pharmacokinetic properties of a compound.Facilitates the early identification of this compound candidates with good drug-like properties, reducing late-stage failures. researchgate.net

Contemporary Challenges and Future Opportunities in this compound Scaffold Research

Despite the significant therapeutic potential of this compound derivatives, researchers face several challenges in their synthesis and development. However, these challenges also present exciting opportunities for future research and innovation.

Contemporary Challenges:

Synthesis and Purification : The synthesis of certain this compound derivatives can be challenging. For example, the synthesis of 6(7)-sulfonamido-substituted quinoxaline 1,4-dioxides can result in the formation of deoxygenation by-products and difficulties in the purification of the final compounds. nih.gov The reaction of quinoxaline sulfonyl chloride with aromatic amines bearing strongly electron-withdrawing groups, such as a nitro group, may not proceed under certain conditions. mdpi.com

Isomer Separation : The synthesis can lead to a mixture of regioisomers, such as 6- and 7-sulfonamide derivatives, which can have nearly identical spectral characteristics, making their separation and characterization difficult. nih.gov

Structure-Activity Relationship (SAR) Elucidation : A comprehensive understanding of the structure-activity relationships of this compound derivatives is still evolving. Further studies are needed to delineate how different substituents on the quinoxaline ring and the sulfonamide group influence biological activity. mdpi.com

Future Opportunities:

Development of Multi-Target Agents : The this compound scaffold provides a versatile platform for the design of multi-target therapeutic agents. For instance, the introduction of a sulfonamide moiety into the quinoxaline 1,4-dioxide scaffold can lead to derivatives that inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors, and also target tumor hypoxia, potentially enhancing their antitumor efficacy. nih.gov

Exploration of Novel Biological Activities : While quinoxaline sulfonamides are known for their anticancer and antimicrobial activities, there is a vast, underexplored potential for other therapeutic applications. mdpi.comresearchgate.net Future research could focus on their potential as antiviral, anti-inflammatory, or neuroprotective agents.

Green Synthesis Protocols : The development of eco-friendly and efficient synthesis methods for this compound derivatives is a promising area of research. mdpi.com This aligns with the growing emphasis on sustainable chemistry in the pharmaceutical industry.

Generative AI for Novel Drug Design : The use of generative AI models can help design entirely new molecules that have never been seen before. stanford.edu This technology can be applied to the this compound scaffold to generate novel derivatives with potentially superior therapeutic properties.

AreaChallengesFuture OpportunitiesReferences
SynthesisFormation of by-products, purification difficulties, and separation of isomers.Development of novel, efficient, and "green" synthetic methodologies. mdpi.comnih.gov
Drug DesignIncomplete understanding of Structure-Activity Relationships (SAR).Design of multi-target agents for complex diseases like cancer; use of generative AI to create novel derivatives. mdpi.comnih.govstanford.edu
Therapeutic ApplicationsLimited exploration of the full therapeutic potential of the scaffold.Investigation of new biological activities, including antiviral, anti-inflammatory, and neuroprotective effects. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Quinoxaline-6-sulfonamide derivatives?

  • Methodological Answer : this compound derivatives are typically synthesized via sulfonylation of the quinoxaline core. A common approach involves reacting 6-aminoquinoxaline with substituted sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or DMF. Post-reaction purification is achieved using column chromatography or preparative HPLC, with yields optimized by controlling reaction temperature (0–25°C) and stoichiometric ratios of reagents .

Q. How should this compound compounds be characterized to confirm structural integrity?

  • Methodological Answer : Characterization requires a multi-technique approach:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to verify substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (where feasible) to resolve stereochemical ambiguities.
  • Elemental analysis (C, H, N, S) to confirm purity .

Q. What in vitro assays are suitable for preliminary evaluation of DPP-4 inhibitory activity?

  • Methodological Answer : Use a fluorometric DPP-4 inhibition assay with H-Gly-Pro-AMC as the substrate. Prepare test compounds in DMSO (final concentration ≤0.1% v/v) and measure IC50 values using recombinant human DPP-4 enzyme. Include Linagliptin as a reference inhibitor (IC50 ~0.77 nM). Normalize data against solvent controls and validate with triplicate runs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

  • Methodological Answer :

  • Vary substituents : Modify aromatic moieties linked via the sulfonamide group (e.g., electron-withdrawing/donating groups, heterocyclic rings).
  • Assay diversification : Test activity across multiple targets (e.g., DPP-4, carbonic anhydrase IX) to identify selectivity.
  • Computational docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., DPP-4 active site residues Ser630, Tyr547). Prioritize derivatives with predicted ΔG ≤ −8 kcal/mol .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Solubility checks : Verify compound solubility in assay buffers (e.g., PBS, DMEM) using dynamic light scattering (DLS).
  • Assay standardization : Control variables like enzyme lot, incubation time, and temperature.
  • Cell line validation : Use authenticated cell lines (e.g., HT-29 for antiproliferative assays) and include positive controls (e.g., Doxorubicin).
  • Data normalization : Apply statistical models (e.g., ANOVA with Tukey’s post-hoc test) to account for inter-experimental variability .

Q. What strategies improve reproducibility in molecular docking studies of this compound hybrids?

  • Methodological Answer :

  • Protein preparation : Use the same PDB structure (e.g., DPP-4: 4A5S) and ensure consistent protonation states (e.g., His740 ε-nitrogen protonated).
  • Grid parameter alignment : Define docking grids to encompass active-site residues (±5 Å around co-crystallized ligands).
  • Cross-validate results : Compare outputs from multiple software (e.g., AutoDock, Glide) and report RMSD values for pose consistency .

Key Considerations for Experimental Design

  • Data Presentation : Include raw data tables (e.g., kinetic readings) in appendices, with processed data (mean ± SD) in the main text .
  • Open Access : Publish in journals supporting FAIR data principles to enhance citation potential .
  • Ethical Reporting : Disclose conflicts of interest and solvent toxicity profiles (e.g., DMSO cytotoxicity thresholds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.